Cas no 85155-83-5 ((4-Methylpiperazin-2-yl)methanol)
(4-Methylpiperazin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Methylpiperazin-2-yl)methanol
- (4-Methyl-piperazin-2-yl)-methanol
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- MDL: MFCD15474963
- Inchi: 1S/C6H14N2O/c1-8-3-2-7-6(4-8)5-9/h6-7,9H,2-5H2,1H3
- InChI Key: JVIKJOXETSHPGJ-UHFFFAOYSA-N
- SMILES: OCC1CN(C)CCN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
(4-Methylpiperazin-2-yl)methanol Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
(4-Methylpiperazin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275949-1g |
(4-Methylpiperazin-2-yl)methanol |
85155-83-5 | 95% | 1g |
$369 | 2021-08-18 | |
| Chemenu | CM275949-5g |
(4-Methylpiperazin-2-yl)methanol |
85155-83-5 | 95% | 5g |
$1286 | 2021-08-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0460-1g |
(4-Methyl-piperazin-2-yl)-methanol |
85155-83-5 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0460-5g |
(4-Methyl-piperazin-2-yl)-methanol |
85155-83-5 | 97% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0460-500mg |
(4-Methyl-piperazin-2-yl)-methanol |
85155-83-5 | 97% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0460-250mg |
(4-Methyl-piperazin-2-yl)-methanol |
85155-83-5 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0460-100mg |
(4-Methyl-piperazin-2-yl)-methanol |
85155-83-5 | 97% | 100mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0460-50mg |
(4-Methyl-piperazin-2-yl)-methanol |
85155-83-5 | 97% | 50mg |
932.85CNY | 2021-05-08 | |
| Chemenu | CM275949-1g |
(4-Methylpiperazin-2-yl)methanol |
85155-83-5 | 95% | 1g |
$330 | 2022-09-28 | |
| Chemenu | CM275949-5g |
(4-Methylpiperazin-2-yl)methanol |
85155-83-5 | 95% | 5g |
$1058 | 2022-09-28 |
(4-Methylpiperazin-2-yl)methanol Suppliers
(4-Methylpiperazin-2-yl)methanol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on (4-Methylpiperazin-2-yl)methanol
Chemical Profile of (4-Methylpiperazin-2-yl)methanol (CAS No. 85155-83-5)
(4-Methylpiperazin-2-yl)methanol, identified by its CAS number 85155-83-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a piperazine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, has garnered attention due to its versatile applications in drug development and chemical research.
The structural motif of (4-Methylpiperazin-2-yl)methanol makes it a valuable intermediate in the synthesis of various pharmacologically active agents. The piperazine core is a well-known scaffold in medicinal chemistry, often incorporated into drugs targeting neurological and cardiovascular systems. The presence of the hydroxymethyl group provides additional reactivity, enabling further functionalization through oxidation, esterification, or condensation reactions.
Recent advancements in medicinal chemistry have highlighted the utility of (4-Methylpiperazin-2-yl)methanol in the development of novel therapeutic agents. For instance, researchers have explored its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The flexibility of the piperazine ring allows for optimal binding interactions with biological targets, enhancing the efficacy of these inhibitors.
In addition to its applications in drug discovery, (4-Methylpiperazin-2-yl)methanol has been utilized in the synthesis of ligands for receptor-based assays. These ligands are essential for high-throughput screening programs aimed at identifying new drug candidates. The compound's ability to modulate receptor activity makes it a valuable tool in understanding pharmacological mechanisms and developing targeted therapies.
The chemical properties of (4-Methylpiperazin-2-yl)methanol also make it suitable for use in material science and industrial applications. Its solubility profile and reactivity allow for its incorporation into polymers and coatings that exhibit enhanced performance characteristics. Furthermore, its stability under various conditions ensures reliability in both laboratory and industrial settings.
From a synthetic chemistry perspective, (4-Methylpiperazin-2-yl)methanol serves as a building block for more complex molecules. Its straightforward synthesis from readily available precursors underscores its importance as a chemical intermediate. Researchers have developed efficient synthetic routes that minimize byproduct formation and maximize yield, making it an attractive choice for large-scale production.
The pharmaceutical industry has shown particular interest in derivatives of (4-Methylpiperazin-2-yl)methanol due to their potential therapeutic benefits. For example, modifications to the hydroxymethyl group can yield compounds with improved metabolic stability or enhanced binding affinity. Such structural variations are crucial for optimizing drug candidates throughout the development pipeline.
Environmental considerations also play a role in the utilization of (4-Methylpiperazin-2-yl)methanol. Efforts have been made to develop greener synthetic methods that reduce waste and energy consumption. These sustainable practices align with broader industry trends toward environmentally responsible chemical manufacturing.
The future prospects for (4-Methylpiperazin-2-yl)methanol are promising, with ongoing research exploring new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation, leading to novel compounds with significant therapeutic potential. As our understanding of biological systems evolves, so too will the applications of this versatile intermediate.
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